molecular formula C10H5ClF2N2O3 B2688699 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline CAS No. 1981148-22-4

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline

Cat. No.: B2688699
CAS No.: 1981148-22-4
M. Wt: 274.61
InChI Key: NOZOELMIWKDMGT-UHFFFAOYSA-N
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Description

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline is an organic compound belonging to the quinoline family It is characterized by the presence of a chloro group at the 4th position, a difluoromethoxy group at the 8th position, and a nitro group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline typically involves multiple steps:

    Nitration: The starting material, 4-chloroquinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3rd position.

    Methoxylation: The nitro-substituted intermediate is then subjected to methoxylation using difluoromethyl ether in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis may be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, solvents like dimethylformamide (DMF), and bases such as sodium hydride (NaH).

Major Products Formed

    Reduction: 4-Chloro-8-(difluoromethoxy)-3-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the difluoromethoxy and nitro groups.

    8-(Difluoromethoxy)quinoline: Lacks the chloro and nitro groups.

    3-Nitroquinoline: Lacks the chloro and difluoromethoxy groups.

Uniqueness

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline is unique due to the presence of all three functional groups (chloro, difluoromethoxy, and nitro) on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_10H_6ClF_2N_3O_3. The presence of chlorine, difluoromethoxy, and nitro groups contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds in the quinoline class have been shown to inhibit various kinases, including c-Met kinase, which is implicated in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
  • Antimicrobial Properties : The nitro group is known for enhancing the antimicrobial activity of compounds. Research indicates that halogenated derivatives can exhibit significant antileishmanial and antitrypanosomal activities, suggesting potential applications in treating neglected tropical diseases .
  • Cytotoxic Effects : Studies have shown that compounds with similar structures induce cytotoxic effects in cancer cell lines, making them candidates for further investigation in oncology .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget/Cell LineIC50 (µM)Reference
c-Met Kinase InhibitionH460 (Lung Cancer)0.14 ± 0.03
AntileishmanialLeishmania sp.Not specified
AnticancerMDA-MB-231 (Breast Cancer)0.42 ± 0.03
General CytotoxicityVarious Cell LinesVaries

Case Studies

  • Antitumor Activity : A study evaluated a series of quinoline derivatives, including those similar to this compound, against various cancer cell lines. The results demonstrated significant potency against H460 and HT-29 cell lines, indicating potential as an antitumor agent .
  • Antimicrobial Efficacy : Research focusing on nitro and halogenated derivatives highlighted their effectiveness against Leishmania species. These findings suggest that compounds like this compound could serve as a basis for new treatments for leishmaniasis and Chagas disease .

Properties

IUPAC Name

4-chloro-8-(difluoromethoxy)-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2O3/c11-8-5-2-1-3-7(18-10(12)13)9(5)14-4-6(8)15(16)17/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZOELMIWKDMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981148-22-4
Record name 4-chloro-8-(difluoromethoxy)-3-nitroquinoline
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